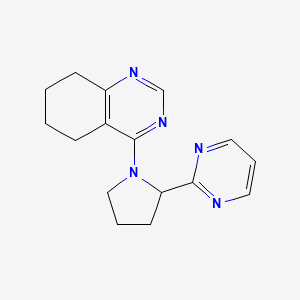![molecular formula C15H19N5O2 B7360200 1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7360200.png)
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as CPI-637 and has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
CPI-637 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. CPI-637 has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. This inhibition of CK2 activity has been found to be effective in suppressing the growth of cancer cells and reducing inflammation.
Mecanismo De Acción
The mechanism of action of CPI-637 involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CPI-637 binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
CPI-637 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. CPI-637 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, CPI-637 has been found to have a neuroprotective effect by reducing the production of reactive oxygen species in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI-637 has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and does not affect the activity of other kinases. CPI-637 is also stable in solution and can be easily synthesized in the laboratory. However, one limitation of CPI-637 is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CPI-637. One potential application is in the treatment of cancer. CPI-637 has been found to be effective in suppressing the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. CPI-637 has been found to inhibit the replication of several viruses, including HIV and HCV. Further studies are needed to determine its potential as an antiviral agent. Finally, the development of more potent and selective inhibitors of CK2 is an area of ongoing research, and CPI-637 may serve as a starting point for the development of new inhibitors.
Conclusion:
In conclusion, CPI-637 is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CPI-637 involves the reaction of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid with 2-amino-5-oxo-1,2-dihydropyrimidine-4-carboxamide in the presence of a coupling agent such as HATU or TBTU. The reaction is carried out in a suitable solvent such as DMF or DMSO and the product is purified by column chromatography. The yield of the synthesis process is typically around 50%.
Propiedades
IUPAC Name |
1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-14(16-7-5-11-9-17-15(22)18-10-11)13-6-8-20(19-13)12-3-1-2-4-12/h6,8-10,12H,1-5,7H2,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCVZMOPUZTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)NCCC3=CNC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![9-[(2-Phenyl-1,3-oxazol-5-yl)methyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7360144.png)
![2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine](/img/structure/B7360151.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![2,2-Difluoro-3-(4-imidazo[1,5-a]quinoxalin-4-ylpiperazin-1-yl)propan-1-ol](/img/structure/B7360175.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)

![N-[2-(1,2-oxazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7360205.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-2-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7360213.png)
![4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol](/img/structure/B7360221.png)
![2-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7360225.png)
![3-[3-oxo-3-[4-(1H-1,2,4-triazol-5-yl)piperazin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7360237.png)